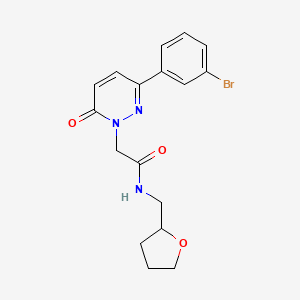![molecular formula C16H12F3NO3 B2607455 N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 294853-44-4](/img/structure/B2607455.png)
N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re asking about contains a trifluoromethyl group (-CF3), which is a common functional group in organic chemistry. Trifluoromethyl groups are often used in medicinal chemistry due to their ability to modify the properties of a molecule, such as its lipophilicity, metabolic stability, and bioavailability .
Molecular Structure Analysis
The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule. It can also affect the molecule’s shape and conformation due to the size and electronegativity of the fluorine atoms .Chemical Reactions Analysis
Trifluoromethyl groups are generally stable under a variety of conditions. They can participate in certain reactions, such as nucleophilic substitution or addition, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
Trifluoromethyl groups can significantly alter the physical and chemical properties of a molecule. They can increase the molecule’s lipophilicity, which can improve its ability to cross biological membranes. They can also enhance the molecule’s metabolic stability, making it more resistant to metabolic degradation .Applications De Recherche Scientifique
- Polymeric Layer for Synthetic Stimulant Detection : A film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene (ThPhCF₃) deposited on a graphite electrode has been used for detecting synthetic stimulants (such as 2-aminoindane, buphedrone, and naphyrone). The presence of the –PhCF₃ group in the polymeric film enhances recognition of these stimulants. The modified electrode shows high sensitivity and promising performance for forensic sample analysis without prior pretreatment .
- Privileged Motif in H-Bond Catalysts : The 3,5-bis(trifluoromethyl)phenyl motif is widely used in H-bond catalysts, promoting organic transformations. Its unique properties make it a valuable building block in various chemical reactions .
- Electroluminescent Properties : Researchers have synthesized 3-(trifluoromethyl)phenyl-substituted 9,10-diarylanthracene derivatives for blue OLEDs. These compounds exhibit promising electroluminescence properties, contributing to advancements in display technology .
- Pyrazole Derivatives : N-(trifluoromethyl)phenyl-substituted pyrazole derivatives have been designed and synthesized. Some of these novel compounds effectively inhibit the growth of antibiotic-resistant Gram-positive bacteria and prevent biofilm formation by methicillin-resistant strains .
Electrochemical Sensing and Analysis
Organic Transformations
Organic Light-Emitting Diodes (OLEDs)
Antimicrobial Agents
Mécanisme D'action
Target of Action
It is known that many compounds with a trifluoromethyl group have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Compounds containing the trifluoromethyl group have been associated with a broad spectrum of biological activities .
Result of Action
Compounds with a trifluoromethyl group have been associated with various biological activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3/c17-16(18,19)10-4-3-5-11(8-10)20-15(21)14-9-22-12-6-1-2-7-13(12)23-14/h1-8,14H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKBLDDCMCTHEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

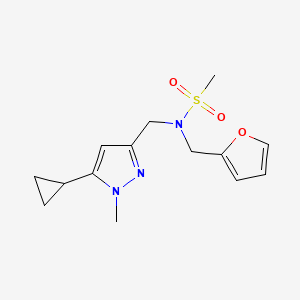
![1-Oxo-2-{[4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl}-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2607375.png)
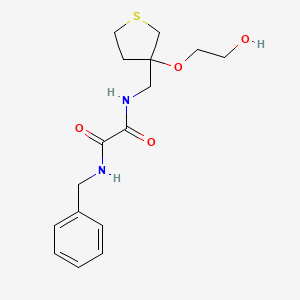
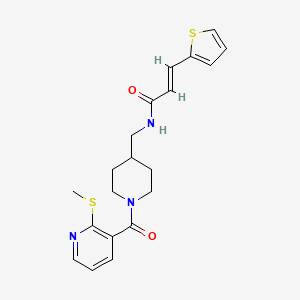
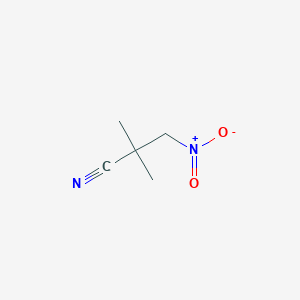
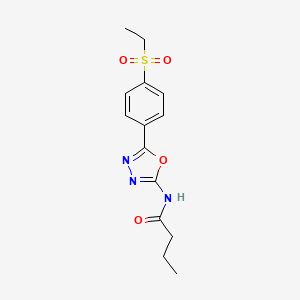


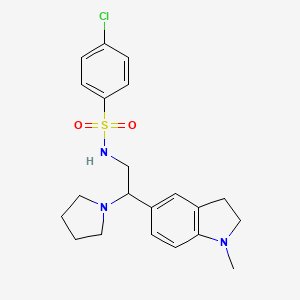
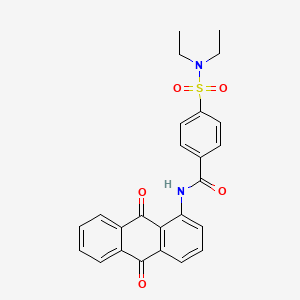
![1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2607388.png)
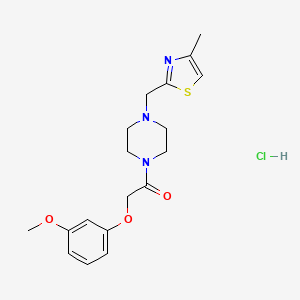
![1-Oxaspiro[4.4]nonan-4-amine](/img/structure/B2607393.png)
